molecular formula C12H21Cl2N3O B13489988 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

Cat. No.: B13489988
M. Wt: 294.22 g/mol
InChI Key: FYRWJTCHWLCSHM-UHFFFAOYSA-N
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Description

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a pyrano-pyrazole core fused with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrano-Pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyrazole core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrano-pyrazole intermediate.

    Final Purification and Conversion to Dihydrochloride Salt: The final compound is purified using chromatographic techniques and then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis under controlled conditions.

    Automated Purification Systems: These systems ensure high purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Pathways: Affecting various cellular processes such as apoptosis, cell proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrano-pyrazole core with a piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H21Cl2N3O

Molecular Weight

294.22 g/mol

IUPAC Name

1-methyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride

InChI

InChI=1S/C12H19N3O.2ClH/c1-15-11-4-6-16-8-10(11)12(14-15)9-3-2-5-13-7-9;;/h9,13H,2-8H2,1H3;2*1H

InChI Key

FYRWJTCHWLCSHM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(COCC2)C(=N1)C3CCCNC3.Cl.Cl

Origin of Product

United States

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